molecular formula C11H23NO B2869235 2-[(Cyclohexylmethyl)amino]-1-butanol CAS No. 932005-24-8

2-[(Cyclohexylmethyl)amino]-1-butanol

Cat. No. B2869235
M. Wt: 185.311
InChI Key: FKTXWIOLQIBLKJ-UHFFFAOYSA-N
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Description

“2-[(Cyclohexylmethyl)amino]-1-butanol” is an organic compound with the molecular weight of 157.26 . It is also known by its IUPAC name “2-[(cyclohexylmethyl)amino]ethanol” and has the InChI code "1S/C9H19NO/c11-7-6-10-8-9-4-2-1-3-5-9/h9-11H,1-8H2" .


Molecular Structure Analysis

The molecular structure of “2-[(Cyclohexylmethyl)amino]-1-butanol” consists of a cyclohexane ring attached to a butanol chain via a methylene bridge and an amine group . The compound contains a total of 39 bonds, including 15 non-hydrogen bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, and 1 six-membered ring .


Chemical Reactions Analysis

While specific chemical reactions involving “2-[(Cyclohexylmethyl)amino]-1-butanol” are not available, it’s worth noting that compounds containing aromatic rings like cyclohexane can undergo a variety of reactions. For instance, they can be reduced to cyclohexane under high pressure in the presence of Pt, Pd, or Ni catalysts .


Physical And Chemical Properties Analysis

“2-[(Cyclohexylmethyl)amino]-1-butanol” is a powder at room temperature . Unfortunately, additional physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Safety And Hazards

The safety data for “2-[(Cyclohexylmethyl)amino]-1-butanol” indicates that it is a dangerous compound . It has been assigned the GHS pictograms GHS05 and GHS07, indicating that it is corrosive and harmful . The hazard statements include H302, H315, H318, and H335, suggesting that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2-(cyclohexylmethylamino)butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO/c1-2-11(9-13)12-8-10-6-4-3-5-7-10/h10-13H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTXWIOLQIBLKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NCC1CCCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Cyclohexylmethyl)amino]-1-butanol

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